2,5-Dimethoxyphenol

Descripción

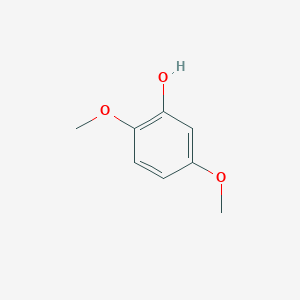

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFBKHRLIHDKPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415660 | |

| Record name | 2,5-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18113-18-3 | |

| Record name | 2,5-Dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,5-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxyphenol is an organic aromatic compound that belongs to the class of methoxybenzenes and phenols.[1] Its chemical structure, characterized by a benzene ring substituted with a hydroxyl group and two methoxy groups at the second and fifth positions, makes it a subject of interest in various chemical and pharmaceutical research areas. This guide provides a comprehensive overview of its chemical properties, structure, and potential biological relevance, with a focus on data-driven insights and experimental considerations.

Chemical Structure and Identification

The structural identity of this compound is well-defined by several standard chemical identifiers. These are crucial for accurate database searching, regulatory submissions, and unambiguous scientific communication.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 18113-18-3[1] |

| Molecular Formula | C₈H₁₀O₃[1] |

| SMILES | COC1=CC(=C(C=C1)OC)O[1] |

| InChI | InChI=1S/C8H10O3/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,9H,1-2H3[1] |

| InChIKey | KYFBKHRLIHDKPB-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These parameters are essential for designing experimental protocols, predicting its behavior in different matrices, and for computational modeling studies.

| Property | Value |

| Molecular Weight | 154.16 g/mol [1] |

| Appearance | Colorless to light yellow to light orange clear liquid |

| Boiling Point | 135 °C at 15 mmHg |

| Density | 1.134±0.06 g/cm³ (Predicted) |

| Solubility | Slightly soluble (7.6 g/L) at 25 °C[2] |

| pKa | 9.59±0.10 (Predicted)[2] |

| LogP | 1.4094 |

| Flash Point | 117 °C |

| Refractive Index | 1.55 |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. While full spectra often require access to specialized databases, the availability of different types of spectra has been reported:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectral data are available and provide detailed information about the hydrogen and carbon framework of the molecule.

-

Infrared (IR) Spectroscopy : IR spectra can confirm the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties.

-

Mass Spectrometry (MS) : Mass spectra, often obtained through Gas Chromatography-Mass Spectrometry (GC-MS), are used to determine the molecular weight and fragmentation pattern, aiding in identification and quantification.[3]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the immediate search, a plausible synthetic route can be inferred from the synthesis of the related compound, 2,5-dimethoxybenzaldehyde. The final step in one of its syntheses involves the methylation of 2-hydroxy-5-methoxybenzaldehyde.

Conceptual Synthesis Workflow

A potential synthesis could involve the methylation of hydroquinone monomethyl ether (4-methoxyphenol). The following is a generalized workflow based on common organic chemistry practices.

Caption: Conceptual workflow for the synthesis of this compound.

Purification Protocol: Column Chromatography

For the purification of moderately polar phenols like this compound, column chromatography is a standard and effective method.

-

Stationary Phase : Silica gel is the most common stationary phase.

-

Mobile Phase (Eluent) Selection : A solvent system is first determined using Thin Layer Chromatography (TLC). For a compound of this polarity, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point. The ratio is adjusted to achieve an Rf value of approximately 0.3-0.4 for the desired compound.

-

Column Packing : The silica gel is packed into a glass column as a slurry with the initial, least polar eluent mixture.

-

Sample Loading : The crude product is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

-

Elution : The mobile phase is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to sequentially elute compounds of increasing polarity.

-

Fraction Collection : The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product.

-

Solvent Removal : The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Biological Activity and Signaling Pathways

While specific studies on this compound are limited, the broader class of 2-methoxyphenols has been investigated for various biological activities, including antioxidant and anti-inflammatory effects.[4] A significant mechanism of anti-inflammatory action for many phenolic compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.

COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory mediators.[5] Inhibition of COX-2 can therefore reduce inflammation and associated pain.

COX-2 Signaling Pathway

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its potential inhibition by compounds like this compound.

Caption: The COX-2 inflammatory pathway and potential inhibition.

Conclusion

This compound is a well-characterized aromatic compound with defined structural and physicochemical properties. While detailed biological studies on this specific molecule are not abundant, its structural similarity to other biologically active methoxyphenols suggests potential as an antioxidant and anti-inflammatory agent, possibly through the inhibition of the COX-2 pathway. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the properties and applications of this compound.

References

- 1. This compound | C8H10O3 | CID 5314498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,5-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,5-dimethoxyphenol, a key intermediate in the synthesis of various fine chemicals and pharmacologically active molecules. This document details the necessary starting materials, reaction conditions, and experimental protocols, presenting quantitative data in a clear, tabular format. Furthermore, logical workflows and reaction pathways are visualized using diagrams to facilitate a deeper understanding of the synthetic process.

Introduction

This compound is a substituted phenol derivative of significant interest in organic synthesis. Its structural features, including the electron-donating methoxy groups and the reactive hydroxyl moiety, make it a versatile building block for the construction of more complex molecular architectures. This guide focuses on a robust, multi-step synthesis commencing from readily available starting materials.

Overall Synthesis Pathway

The synthesis of this compound can be effectively achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 2,5-dimethoxybenzaldehyde, starting from p-methoxyphenol. The second stage entails the conversion of this aldehyde to the target this compound via a Baeyer-Villiger oxidation, followed by hydrolysis of the resulting formate ester.

Figure 1: Overall two-stage synthesis pathway for this compound.

Stage 1: Synthesis of 2,5-Dimethoxybenzaldehyde

The initial stage of this synthesis focuses on the preparation of 2,5-dimethoxybenzaldehyde from p-methoxyphenol. This is achieved through a two-step sequence: Reimer-Tiemann formylation followed by methylation.

Step 1.1: Reimer-Tiemann Formylation of p-Methoxyphenol

The first step is the ortho-formylation of p-methoxyphenol to yield 2-hydroxy-5-methoxybenzaldehyde. The Reimer-Tiemann reaction is a classic method for achieving this transformation.

Figure 2: Reimer-Tiemann formylation of p-methoxyphenol.

Step 1.2: Methylation of 2-Hydroxy-5-methoxybenzaldehyde

The subsequent step involves the methylation of the phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde to produce 2,5-dimethoxybenzaldehyde.

Figure 3: Methylation of 2-hydroxy-5-methoxybenzaldehyde.

Quantitative Data for Stage 1

| Step | Starting Material | Reagents | Product | Yield | Purity |

| 1.1 | p-Methoxyphenol | Chloroform, Sodium Hydroxide | 2-Hydroxy-5-methoxybenzaldehyde | ~88% | ~94% (GC/MS)[1][2] |

| 1.2 | 2-Hydroxy-5-methoxybenzaldehyde | Dimethyl sulfate, Potassium carbonate | 2,5-Dimethoxybenzaldehyde | ~88% | >98% (GC/MS)[1] |

Experimental Protocol for Stage 1

Step 1.1: Synthesis of 2-Hydroxy-5-methoxybenzaldehyde [1][2]

-

In a suitable reaction vessel, dissolve 124.1 g of p-methoxyphenol in a solution of 320 g of sodium hydroxide in 400 mL of water.

-

Heat the mixture to 60-65°C.

-

Over a period of 2-3 hours, add 161 mL of chloroform dropwise while maintaining the reaction temperature.

-

After the addition is complete, continue to stir the mixture at 60-65°C for an additional hour.

-

Cool the reaction mixture and carefully acidify with hydrochloric acid.

-

The product, 2-hydroxy-5-methoxybenzaldehyde, can be isolated by steam distillation. The resulting product is a yellow oil.

Step 1.2: Synthesis of 2,5-Dimethoxybenzaldehyde [1]

-

In a 250 mL round-bottom flask, combine 10 g of 2-hydroxy-5-methoxybenzaldehyde (from the previous step), 14 g of anhydrous potassium carbonate, and 100 mL of acetone.

-

Heat the mixture to reflux.

-

Add 11 g of dimethyl sulfate dropwise to the refluxing mixture.

-

Continue refluxing for 4 hours.

-

After the reaction is complete, cool the mixture and filter to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate.

-

The crude product is crystallized from cold water and can be further purified by recrystallization from an ethanol/water mixture to yield 8.3 g of 2,5-dimethoxybenzaldehyde as a crystalline solid.

Stage 2: Synthesis of this compound

The second stage of the synthesis involves the conversion of 2,5-dimethoxybenzaldehyde to the final product, this compound. This is accomplished through a Baeyer-Villiger oxidation to form a formate ester, which is then hydrolyzed.

Step 2.1: Baeyer-Villiger Oxidation of 2,5-Dimethoxybenzaldehyde

The Baeyer-Villiger oxidation of 2,5-dimethoxybenzaldehyde with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding 2,5-dimethoxyphenyl formate.

Figure 4: Baeyer-Villiger oxidation of 2,5-dimethoxybenzaldehyde.

Step 2.2: Hydrolysis of 2,5-Dimethoxyphenyl formate

The final step is the hydrolysis of the formate ester to liberate the desired this compound. This can be achieved under basic conditions.

Figure 5: Hydrolysis of 2,5-dimethoxyphenyl formate.

Quantitative Data for Stage 2

| Step | Starting Material | Reagents | Product | Yield | Purity |

| 2.1 & 2.2 | 2,5-Dimethoxybenzaldehyde | 1. m-CPBA 2. NaOH | This compound | High (typical for this reaction type) | High (after purification) |

Experimental Protocol for Stage 2 (Adapted from General Procedures)

Step 2.1: Baeyer-Villiger Oxidation of 2,5-Dimethoxybenzaldehyde This protocol is adapted from general procedures for the Baeyer-Villiger oxidation of methoxy-substituted benzaldehydes.

-

Dissolve 2,5-dimethoxybenzaldehyde in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) in dichloromethane dropwise to the cooled aldehyde solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a solution of sodium sulfite to quench excess peroxide, followed by washes with sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,5-dimethoxyphenyl formate.

Step 2.2: Hydrolysis of 2,5-Dimethoxyphenyl formate This protocol is a standard procedure for the hydrolysis of phenyl esters.

-

Dissolve the crude 2,5-dimethoxyphenyl formate in a mixture of methanol and an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Stir the mixture at room temperature or with gentle heating until TLC indicates the complete consumption of the formate ester.

-

Once the hydrolysis is complete, cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to a pH of ~2-3.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be reliably accomplished through the described multi-step pathway. The initial preparation of 2,5-dimethoxybenzaldehyde from p-methoxyphenol is a well-documented process with good yields. The subsequent Baeyer-Villiger oxidation and hydrolysis, while requiring careful execution, represent a standard and effective method for the conversion of an aromatic aldehyde to a phenol. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize this valuable chemical intermediate.

References

Spectroscopic Profile of 2,5-Dimethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Dimethoxyphenol, a key intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol . The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

-

A singlet for the phenolic hydroxyl (-OH) proton.

-

Singlets for the two methoxy (-OCH₃) groups.

-

Signals corresponding to the three aromatic protons, which would exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 149.9 | C-OH |

| 143.9 | C-OCH₃ |

| 118.9 | C-OCH₃ |

| 105.1 | Aromatic CH |

| 104.9 | Aromatic CH |

| 102.0 | Aromatic CH |

| 56.5 | -OCH₃ |

| 55.8 | -OCH₃ |

Table 1: ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Methyl (Methoxy) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1220-1200 | C-O stretch | Aryl Ether |

| 1040-1020 | C-O stretch | Alkyl Ether |

Table 2: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 154 | Molecular ion (M⁺) |

| 139 | [M - CH₃]⁺ |

| 111 | [M - CH₃ - CO]⁺ |

Table 3: Key mass spectral data for this compound (Electron Ionization).

Experimental Protocols

Detailed experimental protocols are essential for reproducing and verifying spectroscopic data. The following are generalized procedures for the spectroscopic analysis of phenolic compounds, which can be adapted for this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width, from 0 to 200 ppm, is used. Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio. Proton decoupling is commonly used in ¹³C NMR to simplify the spectrum by removing the splitting of carbon signals by attached protons.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or the potassium bromide (KBr) pellet method is commonly used.

-

ATR: A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is first collected to account for atmospheric and instrumental contributions. The sample is then scanned, and the resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization: For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method for ionizing the sample molecules in the gas phase.

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Physical characteristics of 2,5-Dimethoxyphenol

An In-depth Technical Guide to the Physical Characteristics of 2,5-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and relevant chemical pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various research and development contexts.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₃ | [1][2] |

| Molecular Weight | 154.16 g/mol | [1][2] |

| Appearance | Colorless to light yellow to light orange clear liquid | [1] |

| Boiling Point | 135 °C at 15 mmHg | [3] |

| Density | 1.134 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in water (7.6 g/L at 25 °C) | [1] |

| pKa | 9.59 ± 0.10 (Predicted) | [1] |

| CAS Number | 18113-18-3 | [1][3][4] |

Experimental Protocols

Detailed methodologies for determining key physical properties of organic compounds like this compound are outlined below. These protocols are standard laboratory procedures.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is a critical physical constant for liquid compounds. The Thiele tube method is a common and efficient technique for its determination.[5][6]

Materials:

-

Thiele tube

-

Thermometer (0-200 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

-

Stand and clamp

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is clamped and immersed in a Thiele tube filled with mineral oil.

-

The side arm of the Thiele tube is gently and slowly heated.

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point of the liquid.[5]

-

The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.

Determination of Melting Point (for solid derivatives or if solidified)

While this compound is a liquid at room temperature, this protocol is standard for determining the melting point of solid organic compounds or derivatives.[7][8][9]

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound

-

Mortar and pestle (if sample needs to be powdered)

Procedure:

-

A small amount of the finely powdered solid sample is introduced into a capillary tube to a height of 1-2 mm.[10]

-

The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.

-

The assembly is placed in the heating block of a melting point apparatus or an oil bath (Thiele tube).

-

The sample is heated slowly, at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[7]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A pure compound will have a sharp melting range of 0.5-1.0°C.[7]

Determination of Solubility

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[11][12]

Materials:

-

Small test tubes

-

Sample of this compound

-

Various solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl)

-

Vortex mixer or stirring rod

Procedure:

-

Approximately 25 mg of this compound is placed into a small test tube.

-

0.75 mL of the solvent is added in small portions, shaking vigorously after each addition.[11][12]

-

The solubility is observed and recorded. The compound is considered soluble if it completely dissolves.

-

This procedure is repeated with a range of solvents to determine the solubility profile. For instance, solubility in 5% NaOH would suggest acidic properties (due to the phenol group), while insolubility in 5% HCl would indicate the absence of a basic functional group.[13]

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The exact mass is 154.062994 g/mol .[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum shows the number of unique carbon environments in the molecule.[15]

-

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

-

Relevant Chemical Pathways

The following diagrams illustrate a potential synthesis route and a metabolic pathway relevant to this compound.

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 4-methoxyphenol followed by methylation.[16]

Caption: A simplified synthetic pathway for this compound.

Conceptual Metabolic Pathway

The metabolism of related phenethylamine compounds can involve oxidative deamination and demethylation, potentially leading to phenolic derivatives.[17][18] This diagram conceptualizes a possible metabolic fate.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H10O3 | CID 5314498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-DIMETHOXY-PHENOL CAS#: 18113-18-3 [m.chemicalbook.com]

- 4. 2,5-DIMETHOXY-PHENOL | 18113-18-3 [chemicalbook.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. byjus.com [byjus.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 17. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

2,5-Dimethoxyphenol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxyphenol, a significant chemical compound with applications in various research and development sectors. This document outlines its core chemical properties, synthesis, and potential biological significance, supported by experimental data and methodologies.

Core Chemical Identity

CAS Number: 18113-18-3[1][2][3][4]

Molecular Formula: C₈H₁₀O₃[1][2][3][4]

Synonyms: Phenol, 2,5-diMethoxy-

Molecular Weight: 154.17 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Appearance | Colorless to light yellow or light orange clear liquid | [2] |

| Purity | ≥98% | [1][3] |

| Boiling Point | 135 °C at 15 mmHg | |

| Flash Point | 117 °C | |

| Specific Gravity (20/20) | 1.19 | |

| Refractive Index | 1.55 | |

| Solubility | Slightly soluble (7.6 g/L at 25 °C) | [2] |

| Maximum Absorption Wavelength (λmax) | 305 nm | [2] |

| pKa | 9.59 ± 0.10 (Predicted) | [2] |

Synthesis and Experimental Protocols

A generalized workflow for a potential synthesis and purification process is outlined below.

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Significance and Signaling Pathways

This compound belongs to the class of methoxybenzenes and phenols, compounds which are known to exhibit a range of biological activities.[4] As a substituted phenol, it possesses antioxidant potential due to the hydroxyl group, which can act as a hydrogen donor to scavenge free radicals. The methoxy groups can modulate its lipophilicity and metabolic stability, which are critical parameters in drug design.

Further research is required to elucidate the specific signaling pathways in which this compound may be involved. However, based on its structural similarity to other biologically active phenols and methoxybenzenes, a hypothetical involvement in cellular signaling can be postulated.

Caption: Postulated antioxidant mechanism of this compound in cellular signaling.

Applications in Research and Drug Development

Given its chemical structure, this compound serves as a valuable building block in organic synthesis. Its functional groups—a hydroxyl and two methoxy groups on a benzene ring—allow for a variety of chemical modifications, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and other fine chemicals. Its classification includes being a building block in the categories of ethers and phenols.

Safety and Handling

According to available safety data, this compound is known to cause skin and serious eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound. It is recommended to wash thoroughly after handling and to have appropriate first-aid measures in place. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. The compound should be stored at room temperature, preferably in a cool and dark place.

References

A Technical Guide to the Physicochemical Properties of 2,5-Dimethoxyphenol: Solubility and pKa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the aqueous solubility and acid dissociation constant (pKa) of 2,5-dimethoxyphenol, a key intermediate in organic synthesis. The following sections present quantitative data, detailed experimental protocols for the determination of these properties, and a visual representation of a typical experimental workflow.

Core Physicochemical Data

The solubility and acidity of this compound are critical parameters for its handling, application, and behavior in various chemical and biological systems. A summary of these properties is provided below.

| Property | Value | Temperature (°C) | Comments |

| Aqueous Solubility | 7.6 g/L | 25 | Slightly soluble[1] |

| pKa | 9.59 ± 0.10 | Not Specified | Predicted value[1][2] |

Experimental Protocols

While specific experimental details for the determination of the above-cited values for this compound are not publicly available, the following are detailed, standard methodologies for ascertaining the solubility and pKa of phenolic compounds.

Determination of Aqueous Solubility: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the solubility of a compound in a specific solvent.[3]

Materials:

-

This compound (solid, high purity)

-

Deionized water

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Calibrated pH meter

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C). The mixture is agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to settle. The sample is then centrifuged at a high speed to further separate the solid and liquid phases.

-

Sample Extraction and Dilution: A clear aliquot of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any remaining solid particles. A precise volume of the filtrate is then diluted with a known volume of deionized water.

-

Quantification: The concentration of this compound in the diluted sample is determined using a suitable analytical technique.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a calibration curve is first generated using standard solutions of known concentrations. The absorbance of the diluted sample is then measured, and its concentration is determined from the calibration curve.

-

HPLC: An HPLC method is developed with an appropriate column and mobile phase. A calibration curve is constructed by injecting standard solutions of known concentrations. The diluted sample is then injected, and the concentration is calculated based on the peak area.

-

-

Calculation: The solubility is calculated from the determined concentration and the dilution factor, and it is typically expressed in g/L or mol/L.

Determination of pKa: Spectrophotometric Method

The pKa of a phenolic compound can be determined spectrophotometrically by measuring the absorbance of the compound at different pH values. This method is effective because the ionized (phenoxide) and non-ionized (phenol) forms of the molecule have different UV-Vis absorption spectra.[4][5]

Materials:

-

This compound

-

A series of buffer solutions with known pH values (spanning the expected pKa)

-

Deionized water

-

Spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks

Procedure:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, if sparingly soluble in water) and then diluted with deionized water.

-

Preparation of Sample Solutions: A series of solutions is prepared by adding a small, constant volume of the stock solution to a series of buffer solutions of varying, known pH. The pH of each final solution should be measured with a calibrated pH meter.

-

Spectrophotometric Measurement: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range. The wavelength of maximum absorbance for both the acidic (phenol) and basic (phenoxide) forms should be identified.

-

Data Analysis: The absorbance of each solution is measured at a wavelength where the difference in absorbance between the two forms is maximal. The pKa can then be determined using the Henderson-Hasselbalch equation in a graphical format:

where [A⁻] is the concentration of the phenoxide form and [HA] is the concentration of the phenol form. The ratio [A⁻]/[HA] can be determined from the absorbance values. A plot of pH versus log([A⁻]/[HA]) will yield a straight line with a y-intercept equal to the pKa.[5]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectrophotometric determination of the pKa of a phenolic compound.

Caption: Workflow for Spectrophotometric pKa Determination.

References

The Natural Occurrence and Fungal Origins of 2,5-Dimethoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxyphenol, a methoxy-substituted phenol, has been identified as a naturally occurring metabolite, primarily synthesized by the brown-rot fungus Gloeophyllum trabeum. This compound, existing in equilibrium with its oxidized form, 2,5-dimethoxy-1,4-benzoquinone, and its reduced form, 2,5-dimethoxyhydroquinone, plays a crucial role in the unique lignocellulose degradation strategy of this fungus. This technical guide provides a comprehensive overview of the natural sources of this compound, with a focus on its fungal origin. It details the quantitative data reported in the literature, outlines the experimental protocols for its isolation and analysis, and explores the current understanding of its biosynthetic pathway. This document serves as a foundational resource for researchers interested in the chemistry, biology, and potential applications of this fungal metabolite.

Natural Occurrence and Sources

The primary and most well-documented natural source of this compound is the brown-rot fungus Gloeophyllum trabeum. This organism employs an unusual non-enzymatic mechanism to depolymerize cellulose, and this compound, in its hydroquinone form, is a key player in this process. It participates in a hydroquinone-driven Fenton reaction, which generates highly reactive hydroxyl radicals that break down wood components.[1][2][3][4][5]

While Gloeophyllum trabeum is the principal identified producer, other brown-rot fungi such as Serpula lacrymans and Postia placenta have also been reported to produce 2,5-dimethoxyhydroquinone.[6] The production of various methoxyphenols is a characteristic feature of many wood-rotting fungi, suggesting that other species may also synthesize this specific compound, though they remain to be identified.

Quantitative Data

The concentration of 2,5-dimethoxyhydroquinone and its corresponding benzoquinone in the culture medium of Gloeophyllum trabeum has been quantified in several studies. The production levels can vary depending on the culture conditions and age.

| Fungal Source | Compound | Concentration | Culture Conditions | Reference |

| Gloeophyllum trabeum | 2,5-Dimethoxyhydroquinone (DMH) | Up to 50 µM | Stationary cultures on a glucose mineral medium | [7][8] |

| Gloeophyllum trabeum | 2,5-Dimethoxy-1,4-benzoquinone (DMBQ) | 40–60 µM | 7-day old cultures | |

| Gloeophyllum trabeum | 2,5-Dimethoxyhydroquinone (DMHQ) | 10–50 µM | 7-day old cultures |

Experimental Protocols

The isolation, identification, and quantification of this compound from fungal cultures involve a series of steps, from cultivation to chromatographic analysis.

Fungal Cultivation and Extraction

Objective: To culture Gloeophyllum trabeum and extract the secondary metabolites from the culture medium.

Methodology:

-

Fungal Strain and Culture Medium: Gloeophyllum trabeum (e.g., ATCC 11539) is typically grown in a defined liquid medium. A suitable medium contains a carbon source like glucose and essential minerals. The cultures are maintained in stationary flasks and protected from light to prevent photodegradation of the secreted metabolites.[7][8]

-

Incubation: Cultures are incubated at a controlled temperature, typically around 25-28°C, for several weeks (e.g., 2 to 7 weeks) to allow for the production and accumulation of this compound and its derivatives in the extracellular fluid.[7][8]

-

Harvesting and Extraction:

-

The fungal mycelium is separated from the culture filtrate by vacuum filtration.

-

The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate or methylene chloride.[7]

-

The organic solvent is added to the filtrate in a separatory funnel and shaken vigorously. The layers are allowed to separate, and the organic layer containing the extracted compounds is collected. This process is repeated multiple times to ensure complete extraction.

-

The combined organic extracts are then dried over anhydrous sodium sulfate and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]

-

Purification and Identification

Objective: To purify this compound from the crude extract and confirm its identity.

Methodology:

-

Chromatographic Purification: The crude extract can be subjected to column chromatography on silica gel to separate the different components. A gradient of solvents, such as petroleum ether and ethyl acetate, is typically used to elute the compounds. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Principle: HPLC is used for the quantification of this compound (in its hydroquinone or benzoquinone form). Reversed-phase chromatography on a C18 column is a common method.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an acidic aqueous solution (e.g., 5% acetic acid in water) is used as the mobile phase.[9]

-

Detection: A UV-Vis or photodiode array (PDA) detector is used for detection. The wavelength of maximum absorbance for 2,6-dimethoxy-1,4-benzoquinone is reported to be 289 nm, which can be used as a reference for 2,5-dimethoxy-1,4-benzoquinone.[9]

-

Quantification: Quantification is achieved by creating a calibration curve with a pure standard of this compound or its benzoquinone derivative.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Principle: GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. The sample is often derivatized to increase its volatility.

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5MS), is commonly used.[10][11][12]

-

Temperature Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points. For example, starting at a lower temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 280°C).[11][13]

-

Mass Spectrometry: The separated compounds are ionized (typically by electron impact) and the resulting fragments are detected by a mass spectrometer. The mass spectrum provides a unique fingerprint that can be compared to spectral libraries for compound identification.[7]

-

Biosynthetic Pathway

The de novo synthesis of this compound by Gloeophyllum trabeum is an area of ongoing research. While the complete pathway has not been fully elucidated, it is understood to be a secondary metabolic process.

Hypothesized Pathway:

The biosynthesis is believed to follow a polyketide pathway, a common route for the synthesis of aromatic compounds in fungi. Hydroquinone is a postulated precursor, which is then likely subjected to methylation reactions.[13][14] The methyl groups are donated by S-adenosyl methionine (SAM). The enzymes responsible for the specific hydroxylation and methylation steps to produce the 2,5-dimethoxy substitution pattern have not yet been identified.

Visualizations

References

- 1. Pathways for Extracellular Fenton Chemistry in the Brown Rot Basidiomycete Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Pathways for extracellular Fenton chemistry in the brown rot basidiomycete Gloeophyllum trabeum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. De Novo Synthesis of 4,5-Dimethoxycatechol and 2,5-Dimethoxyhydroquinone by the Brown Rot Fungus Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antifungal compounds, GC-MS analysis and toxicity assessment of methanolic extracts of Trichoderma species in an animal model | PLOS One [journals.plos.org]

- 13. atlantis-press.com [atlantis-press.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermochemical Properties of 2,5-Dimethoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2,5-Dimethoxyphenol. Due to the limited direct experimental data available for this specific isomer, this document focuses on providing a thorough understanding of its expected thermochemical behavior based on data from closely related isomers and established experimental methodologies for phenolic compounds. The guide details the experimental protocols for key thermochemical measurements and presents comparative data for other dimethoxyphenol isomers to offer a valuable contextual framework for researchers.

Introduction to this compound

This compound is an aromatic organic compound belonging to the class of phenols and methoxybenzenes.[1] As a substituted phenol, its thermochemical properties are of significant interest in various fields, including drug development, material science, and environmental chemistry. Understanding properties such as enthalpy of formation, combustion, and sublimation is crucial for predicting the compound's stability, reactivity, and behavior in different environments.

While specific experimental thermochemical data for this compound is scarce in the literature, a robust understanding can be built upon the extensive research conducted on other dimethoxyphenol isomers and related phenolic compounds.[2][3]

Comparative Thermochemical Data of Dimethoxyphenol Isomers

To provide a quantitative context for the expected thermochemical properties of this compound, the following table summarizes the available experimental data for other dimethoxyphenol isomers. These values are crucial benchmarks for estimating and understanding the energetic landscape of this compound. All data is presented for the standard state (p° = 0.1 MPa) and at a temperature of T = 298.15 K unless otherwise specified.

| Property | 2,3-Dimethoxyphenol | 2,6-Dimethoxyphenol | 3,5-Dimethoxyphenol |

| Standard Molar Enthalpy of Formation (gas), ΔfH°(g) (kJ·mol⁻¹) | -386.0 ± 2.2[3] | -381.7 ± 1.9[3] | -399.4 ± 3.0[3] |

| Standard Molar Enthalpy of Combustion (crystal), ΔcH°(cr) (kJ·mol⁻¹) | - | - | - |

| Standard Molar Enthalpy of Sublimation/Vaporization, Δsub/vapH° (kJ·mol⁻¹) | - | - | - |

Note: The table is populated with data for isomers where experimental values have been reported in the searched literature. A hyphen (-) indicates that specific experimental data was not found in the provided search results.

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties for phenolic compounds relies on a set of well-established calorimetric techniques. These protocols are directly applicable for the experimental characterization of this compound.

Static Bomb Combustion Calorimetry

This is the primary method for determining the standard molar enthalpy of formation in the condensed phase (ΔfH°(cr or l)).[4]

Methodology:

-

A precisely weighed pellet of the sample is placed in a crucible within a combustion bomb.

-

A cotton fuse is positioned to ensure complete combustion.

-

The bomb is sealed and pressurized with pure oxygen (typically to 3.04 MPa).

-

A small, known amount of distilled water is added to the bomb to ensure the final state of water is liquid.

-

The bomb is submerged in a calorimeter containing a known mass of water.

-

The sample is ignited, and the temperature change of the calorimeter system is meticulously recorded.

-

The energy equivalent of the calorimeter is determined using a standard substance with a known heat of combustion, such as benzoic acid.[5]

-

The standard molar energy of combustion (ΔcU°) is calculated from the temperature change and the energy equivalent of the calorimeter, with corrections for the ignition energy and other factors.

-

The standard molar enthalpy of combustion (ΔcH°) is then derived from the standard molar energy of combustion.

-

Finally, the standard molar enthalpy of formation is calculated using Hess's law.

Caption: Workflow for Combustion Calorimetry.

Calvet Microcalorimetry

This technique is employed to determine the standard molar enthalpy of vaporization (ΔvapH°).[3]

Methodology:

-

A small amount of the sample is placed in a sealed ampoule.

-

The ampoule is placed in the calorimeter at a constant temperature.

-

The sample is vaporized, and the heat absorbed during this process is measured by the calorimeter's heat flux sensors.

-

The enthalpy of vaporization is calculated from the integrated heat flow signal.

Knudsen Effusion Technique

This method is used to measure vapor pressures at different temperatures, from which the enthalpy of sublimation (ΔsubH°) can be derived.[4]

Methodology:

-

The sample is placed in a Knudsen cell, which is a small container with a tiny orifice.

-

The cell is heated to a specific temperature in a high vacuum.

-

The rate of mass loss of the sample due to effusion through the orifice is measured.

-

The vapor pressure is calculated from the rate of mass loss.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Caption: Workflows for Sublimation & Vaporization Enthalpy.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the enthalpy of fusion (ΔfusH°) and to study phase transitions.[6]

Methodology:

-

A small, weighed amount of the sample is placed in a sealed pan.

-

An empty reference pan is also prepared.

-

Both pans are heated at a constant rate in the DSC instrument.

-

The difference in heat flow required to maintain the sample and reference pans at the same temperature is measured.

-

When the sample melts, it absorbs heat, resulting in a peak in the DSC thermogram.

-

The area under the peak is proportional to the enthalpy of fusion, which can be calculated by calibrating the instrument with a standard of known melting point and enthalpy of fusion.

Potential Biological Significance and Signaling Pathways

While direct research on the specific signaling pathways affected by this compound is limited, phenolic compounds, in general, are known for their antioxidant properties and their ability to interact with various biological systems. The methoxy groups can influence the lipophilicity and metabolic stability of the molecule, which are important parameters in drug development.

A common mechanism of action for phenolic antioxidants is the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress. Oxidative stress is implicated in numerous disease states, and its modulation is a key therapeutic strategy. The following diagram illustrates a generalized logical workflow for assessing the potential biological activity of a phenolic compound like this compound.

Caption: Bioactivity Screening Workflow for Phenolic Compounds.

Conclusion

This technical guide has provided a framework for understanding the thermochemical properties of this compound. While direct experimental data remains to be established, the comparative data from its isomers and the detailed experimental protocols outlined herein offer a solid foundation for future research. The application of standard calorimetric techniques such as bomb calorimetry, Calvet microcalorimetry, and DSC will be instrumental in generating precise thermochemical data for this compound. Furthermore, the exploration of its biological activities, guided by established screening workflows, holds promise for its potential applications in pharmacology and drug development.

References

Unresolved Structure: A Technical Guide to the Crystallographic Analysis of 2,5-Dimethoxyphenol

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current state of knowledge regarding the crystal structure of 2,5-Dimethoxyphenol. Despite its relevance as a chemical intermediate and a structural motif in various pharmacologically active compounds, a definitive, experimentally determined crystal structure for this compound has not been reported in the publicly accessible scientific literature, including the Cambridge Structural Database (CSD).

This document provides a comprehensive overview of the available information and outlines a potential pathway for its structural determination. It is intended to serve as a foundational resource for researchers aiming to elucidate the solid-state conformation and packing of this compound.

Compound Profile: this compound

This compound is a substituted phenol characterized by two methoxy groups at positions 2 and 5 of the benzene ring. Its general properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.16 g/mol |

| CAS Number | 18113-18-3 |

| Appearance | Colorless to light yellow or light orange clear liquid |

| Boiling Point | 135 °C at 15 mmHg |

| Flash Point | 117 °C |

| Specific Gravity | 1.19 (20/20) |

| Refractive Index | 1.55 |

Proposed Experimental Protocols

Given the absence of a published crystal structure, the following sections detail plausible experimental methodologies for the synthesis, crystallization, and subsequent structure determination of this compound.

Synthesis of this compound

While various synthetic routes to substituted phenols exist, a common approach involves the demethylation of a corresponding dimethoxybenzene derivative. A potential synthetic pathway is illustrated in the diagram below. The synthesis of related compounds, such as 2,5-dimethoxybenzaldehyde, has been documented and can be adapted. For instance, one could envision the Baeyer-Villiger oxidation of 2,5-dimethoxybenzaldehyde to a formate ester, followed by hydrolysis to yield this compound.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. For a small organic molecule like this compound, which is a liquid at room temperature, crystallization can be attempted at sub-ambient temperatures. Several common techniques for growing single crystals from a liquid or solution include:

-

Slow Evaporation: A solution of this compound in a suitable solvent (e.g., hexane, ethanol, or a mixture) is allowed to evaporate slowly in a controlled environment. The gradual increase in concentration can lead to the formation of single crystals.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. As the solubility decreases with temperature, the solution becomes supersaturated, promoting crystal growth.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

In-situ Crystallization: For low-melting-point solids or liquids, crystallization can be performed directly on the diffractometer. A small amount of the liquid is sealed in a capillary and slowly cooled until a single crystal is formed.

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. The general workflow is as follows:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.

Logical Workflow for Structural Determination

The overall process from obtaining the compound to elucidating its crystal structure is depicted in the following workflow diagram.

Caption: General workflow from synthesis to crystal structure determination.

Conclusion

The determination of the crystal structure of this compound would be a valuable contribution to the chemical and pharmaceutical sciences. It would provide crucial insights into its molecular conformation, intermolecular interactions, and crystalline packing, which are fundamental for understanding its physical properties and for its application in drug design and materials science. The experimental pathways outlined in this guide provide a roadmap for researchers to pursue this unresolved structural problem.

Methodological & Application

Application Notes: The Use of 2,5-Dimethoxyphenol in Organic Synthesis

Introduction

2,5-Dimethoxyphenol is a substituted phenol and methoxybenzene derivative that serves as a versatile and electron-rich building block in modern organic synthesis.[1] Its chemical structure, featuring a nucleophilic hydroxyl group and an activated aromatic ring, allows for a variety of transformations. This makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. These application notes provide detailed protocols for two key synthetic applications of this compound: its oxidation to a valuable quinone intermediate and its use as a scaffold for the synthesis of neurologically active compounds.

Application 1: Oxidation to 2,5-Dimethoxy-p-benzoquinone

2,5-Dimethoxy-p-benzoquinone is a crucial intermediate in the synthesis of various biologically active compounds and materials. Quinones are known to play a significant role in biological systems, including acting as electron transfer agents, and their derivatives are investigated for antitumor, antimalarial, and antibiotic properties. The oxidation of this compound provides a direct route to this important scaffold. A common and efficient method for this transformation is the use of Ceric Ammonium Nitrate (CAN) in an aqueous/organic solvent system.[2][3]

Quantitative Data Summary

The following tables outline the typical reagents, conditions, and expected outcomes for the oxidation of this compound.

Table 1: Reagents and Conditions for Oxidation

| Parameter | Value | Notes |

|---|---|---|

| Starting Material | This compound | 1.0 eq |

| Oxidizing Agent | Ceric Ammonium Nitrate (CAN) | 2.2 - 2.5 eq |

| Solvent System | Acetonitrile/Water | Typically 2:1 to 3:1 (v/v) |

| Temperature | 0 °C to Room Temperature | The reaction is exothermic; addition of CAN is done at 0 °C. |

| Reaction Time | 30 - 60 minutes | Monitor by TLC until starting material is consumed. |

Table 2: Typical Yield and Product Characteristics

| Parameter | Value |

|---|---|

| Product | 2,5-Dimethoxy-p-benzoquinone |

| Appearance | Bright yellow-orange solid |

| Typical Yield | 85 - 95% |

| Melting Point | ~255 °C (decomposes) |

| Molecular Formula | C₈H₈O₄ |

| Molecular Weight | 168.15 g/mol |

Experimental Protocol: CAN-Mediated Oxidation

Materials:

-

This compound (C₈H₁₀O₃)

-

Ceric Ammonium Nitrate (CAN, (NH₄)₂Ce(NO₃)₆)

-

Acetonitrile (CH₃CN), HPLC grade

-

Deionized Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 5.0 g, 32.4 mmol) in 100 mL of acetonitrile.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to near 0 °C.

-

Oxidant Preparation: In a separate beaker, dissolve Ceric Ammonium Nitrate (e.g., 42.8 g, 78.0 mmol, 2.4 eq) in 50 mL of deionized water. The solution will be a deep orange color.

-

Addition: Add the CAN solution dropwise to the stirred solution of this compound over 15-20 minutes. The reaction mixture will immediately turn a deep reddish-brown, and a precipitate may form. Maintain the temperature below 20 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

-

Work-up: Once the starting material is consumed, pour the reaction mixture into a 500 mL separatory funnel containing 150 mL of deionized water and 100 mL of dichloromethane.

-

Extraction: Shake the funnel vigorously and allow the layers to separate. Collect the organic (bottom) layer. Extract the aqueous layer two more times with 50 mL portions of dichloromethane.

-

Washing & Drying: Combine all organic extracts and wash them once with 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Isolation: Remove the solvent from the filtrate using a rotary evaporator. The crude product will be a vibrant yellow-orange solid.

-

Purification (Optional): The product is often of high purity after extraction. If necessary, it can be recrystallized from a mixture of ethanol and water to yield bright yellow needles.

Visualization: Oxidation Workflow

References

2,5-Dimethoxyphenol: A Versatile Precursor in Pharmaceutical Synthesis

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

2,5-Dimethoxyphenol and its derivatives are key building blocks in the synthesis of a variety of pharmaceutical compounds. The strategic placement of the two methoxy groups on the phenol ring influences the molecule's reactivity and provides a scaffold for the construction of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound and its related structures as precursors in the synthesis of notable pharmaceuticals, including the antihypotensive agent Midodrine. These notes are intended for researchers, scientists, and professionals involved in drug discovery and development.

Pharmaceutical Applications of the 2,5-Dimethoxy Motif

The 2,5-dimethoxy substitution pattern is found in a range of pharmacologically active compounds. While this compound itself can be a starting material, the core 2,5-dimethoxybenzene moiety is central to the synthesis of several important drugs.

Midodrine: An antihypotensive agent, Midodrine is a prodrug that is metabolized to the active compound desglymidodrine.[1][2][3][4] Desglymidodrine is a selective alpha-1 adrenergic receptor agonist that causes vasoconstriction, leading to an increase in blood pressure.[1][2][3][4] The synthesis of Midodrine often starts from a derivative of 2,5-dimethoxybenzene.

Itopride: A prokinetic agent used for the treatment of gastrointestinal motility disorders. While not directly synthesized from this compound, its synthesis involves precursors containing a dimethoxybenzene structure.

Psychedelic Phenethylamines: A class of compounds, many of which are derivatives of 2,5-dimethoxyphenethylamine, are known for their potent psychedelic effects and are being investigated for potential therapeutic applications.[5][6] These compounds are serotonin 5-HT2A receptor agonists.[5]

Synthesis of Midodrine Hydrochloride

The synthesis of Midodrine hydrochloride typically proceeds from a 2,5-dimethoxyphenyl-containing precursor. One common route involves the use of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride. An alternative and safer process avoids the use of hazardous reagents like sodium azide.

Quantitative Data for Midodrine Synthesis

| Step | Starting Material | Reagents | Solvent | Yield | Reference |

| Synthesis of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide | 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride | Chloroacetyl chloride, Potassium hydroxide | Methylene chloride/Water | - | |

| Synthesis of 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide | Dibenzylamine | Toluene | - | |

| Synthesis of Midodrine base (Hydrogenolysis) | 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | 5% Pd/C catalyst, Hydrogen | Ethanol | - | |

| Formation of Midodrine HCl | Midodrine base | 22% Hydrochloric acid in isopropanol | Ethanol | 96% | [2] |

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide

-

Charge a reaction vessel with 15.5 g of 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride, 115 ml of methylene chloride, and 100 ml of water.

-

Stir the mixture at 25-30°C to obtain a clear two-phase mixture.

-

Cool the mixture to 5-10°C.

-

Add a solution of 18.7 g of 50% potassium hydroxide in 18.5 ml of water in portions, maintaining the temperature at 5-10°C.

-

Stir the mixture at 5-10°C for 15 minutes.

-

Add 8.0 ml of chloroacetyl chloride in portions at 5-10°C.

-

After the addition is complete, adjust the pH to 3-6.

-

Allow the mixture to warm to 25-30°C and adjust the pH again to 3-6.

-

After stirring for one hour at 25-30°C, adjust the pH to 6-7 with a 5% aqueous potassium hydroxide solution.

-

Separate the organic layer and wash the aqueous layer with 25 ml of methylene chloride.

-

Combine the organic layers and dry over magnesium sulfate. The resulting solution of 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-acetamide in methylene chloride is used in the next step without further purification.

Protocol 2: Synthesis of Midodrine Base

-

Take the methylene chloride solution from the previous step and distill off the majority of the methylene chloride at atmospheric pressure.

-

Add 155 ml of toluene and stir to obtain a solution.

-

Distill off 45-50 ml of the toluene to remove any remaining methylene chloride.

-

Cool the mixture to 85-90°C and add 28.4 g of dibenzylamine in portions.

-

Heat the mixture to reflux for 10 hours.

-

After cooling, charge an autoclave with 15.0 g of the resulting 2-dibenzylamino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, 200 ml of ethanol, and 1.5 g of 5% Pd/C catalyst.

-

Pressurize the autoclave and carry out hydrogenation.

-

Upon completion, cool the mixture to 25-30°C and filter through a Celite pad to remove the catalyst. The filtrate contains the Midodrine base.

Protocol 3: Formation of Midodrine Hydrochloride

-

Charge a reaction vessel with 5.0 g of Midodrine base and 60 ml of ethanol.

-

Heat the mixture to reflux to obtain a clear solution.

-

To the hot solution, add 6.3 ml of a 22% solution of hydrochloric acid in isopropanol in portions.

-

Midodrine HCl will crystallize from the solution during the addition.

-

Cool the mixture to 5-10°C and filter the product.

-

This affords 4.8 g (96% yield) of Midodrine HCl.[2]

Signaling Pathway and Experimental Workflow Diagrams

Midodrine Mechanism of Action

Midodrine is a prodrug that is enzymatically hydrolyzed to its active metabolite, desglymidodrine. Desglymidodrine is an alpha-1 adrenergic receptor agonist. It acts on the alpha-1 receptors in arterioles and veins, causing vasoconstriction and a subsequent increase in blood pressure.[1][2][3][4] This makes it effective in treating orthostatic hypotension.

Caption: Signaling pathway of Midodrine.

Experimental Workflow for Midodrine Synthesis

The synthesis of Midodrine hydrochloride from 1-(2,5-dimethoxyphenyl)-2-aminoethanol hydrochloride involves a multi-step process that can be summarized in the following workflow.

References

- 1. droracle.ai [droracle.ai]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Midodrine Hydrochloride? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. communities.springernature.com [communities.springernature.com]

Application Notes and Protocols for the Analytical Detection of 2,5-Dimethoxyphenol Derivatives

These application notes provide detailed methodologies for the detection and quantification of 2,5-dimethoxyphenol and its derivatives, targeting researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques, including chromatography, mass spectrometry, and electrochemical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For many this compound derivatives, especially those that are thermally labile, derivatization may be necessary to improve chromatographic performance and prevent degradation. However, methods for analyzing non-derivatized compounds have also been developed.[1][2]

Application Note: Analysis of Non-Derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine (25R-NBOH) Derivatives

This method is suitable for the qualitative analysis of thermally labile 25R-NBOH compounds, which are often found as alternatives to LSD in the illicit drug market.[1][2] The use of a short analytical column minimizes thermal degradation.[1][2]

Quantitative Data Summary

| Compound | Limit of Detection (LOD) (µg/mL) | Retention Time (RT) Repeatability (RSD, %) |

| 25B-NBOH | 5 | 0.13 |

| 25C-NBOH | 5 | 0.09 |

| 25E-NBOH | 5 | 0.07 |

| 25I-NBOH | 10 | 0.06 |

Experimental Protocol

a. Sample Preparation:

-

Prepare standard solutions of 25R-NBOH derivatives in methanol at concentrations of 200 and 400 µg/mL.[1]

-

For blotter paper samples, immerse a single paper (36 to 100 mm²) in 1 mL of methanol and sonicate for 5 minutes.[1]

-

Analyze the resulting extract directly.

b. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Analytical Column: 4 m short column.[1]

-

Inlet Temperature: 250°C or 280°C.[1]

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI).[1]

c. Data Analysis:

-

Identify compounds based on their retention times and mass spectra.

-

A proposed fragmentation pathway for 25R-NBOH compounds involves the formation of characteristic ions that can be used for identification.[1]

Experimental Workflow for GC-MS Analysis

References

Application of 2,5-Dimethoxyphenol in Medicinal Chemistry: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of the 2,5-dimethoxyphenol scaffold in medicinal chemistry. It includes detailed experimental protocols for the synthesis of key derivatives and the evaluation of their biological activities, along with a summary of their quantitative structure-activity relationships.

Introduction to this compound in Drug Discovery

The this compound core is a versatile scaffold that has been extensively utilized in the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, including antioxidant, anticancer, and potent interactions with central nervous system receptors. The methoxy groups at the 2 and 5 positions are key determinants of the biological activity, influencing the molecule's electronic properties, metabolic stability, and binding affinity to various biological targets. This document will focus on two primary areas of application: as a precursor for potent serotonin 5-HT2A receptor agonists and as a foundational structure for novel anticancer agents.

Quantitative Data Summary

The following tables summarize the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of 2',5'-Dimethoxychalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2'-chloro-2,5-dihydroxychalcone | HUVEC | 0.31 µg/mL | [1] |

| Compound 13 (4-carbamoyl) | NTUB1 | < 1 | [2] |

| Compound 13 (4-carbamoyl) | PC3 | < 1 | [2] |

| Compound 17 (4-carbamoyl) | NTUB1 | < 1 | [2] |

| Compound 17 (4-carbamoyl) | PC3 | < 1 | [2] |